molecular formula C31H31NO3 B1399069 SR10067

SR10067

Cat. No.: B1399069
M. Wt: 465.6 g/mol
InChI Key: MOPAGKWBFUICQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SR 10067 is a potent, selective, and brain-penetrant agonist of the nuclear receptors Rev-Erbα and Rev-Erbβ. The compound has a molecular weight of 465.58 and a chemical formula of C₃₁H₃₁NO₃ .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SR 10067 involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization to introduce the naphthalenylmethanone moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production methods for SR 10067 are not extensively documented in the public domain.

Chemical Reactions Analysis

Types of Reactions: SR 10067 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the isoquinoline and naphthalenylmethanone moieties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups .

Comparison with Similar Compounds

    SR 9009: Another selective agonist of Rev-Erbα and Rev-Erbβ with similar anxiolytic and metabolic effects.

    GSK4112: A synthetic ligand for Rev-Erbα with applications in circadian rhythm research.

Uniqueness: SR 10067 is unique due to its high selectivity and brain-penetrant properties, making it particularly useful for studying central nervous system effects and potential therapeutic applications in neuropsychiatric disorders .

Properties

IUPAC Name

[3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31NO3/c1-31(2,3)35-27-17-15-26(16-18-27)34-21-25-19-23-10-4-5-11-24(23)20-32(25)30(33)29-14-8-12-22-9-6-7-13-28(22)29/h4-18,25H,19-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPAGKWBFUICQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)OCC2CC3=CC=CC=C3CN2C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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